molecular formula C24H24N2O3 B250093 2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide

2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide

カタログ番号: B250093
分子量: 388.5 g/mol
InChIキー: MBRKXSDNMZZDOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BMS-986177" and belongs to the class of drugs known as small molecule inhibitors.

作用機序

BMS-986177 works by inhibiting the activity of a protein known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. By inhibiting BRD4, BMS-986177 can prevent the expression of genes that promote cancer growth and inflammation.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune system. Additionally, BMS-986177 has been shown to have a favorable pharmacokinetic profile, with good bioavailability and metabolic stability.

実験室実験の利点と制限

One advantage of using BMS-986177 in lab experiments is its specificity for BRD4, which allows for targeted inhibition of gene expression. Additionally, BMS-986177 has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of using BMS-986177 is its potential toxicity, which requires careful dosing and monitoring in animal studies.

将来の方向性

There are several future directions for research on BMS-986177, including:
1. Studying its efficacy in combination with other cancer therapies to enhance its anti-tumor effects.
2. Investigating its potential applications in other diseases, such as autoimmune disorders.
3. Developing more potent and selective inhibitors of BRD4 based on the structure of BMS-986177.
4. Conducting clinical trials to evaluate the safety and efficacy of BMS-986177 in humans.
Conclusion:
In conclusion, BMS-986177 is a promising compound with potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and develop more potent and selective inhibitors of BRD4.

合成法

The synthesis of BMS-986177 involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to produce 4-methoxybenzoyl chloride. The resulting compound is then reacted with N-methyl-N-phenylethylamine to produce 2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide.

科学的研究の応用

BMS-986177 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have demonstrated its efficacy in inhibiting the growth of cancer cells and reducing inflammation in animal models.

特性

分子式

C24H24N2O3

分子量

388.5 g/mol

IUPAC名

2-[(4-methoxybenzoyl)-methylamino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C24H24N2O3/c1-26(24(28)19-12-14-20(29-2)15-13-19)22-11-7-6-10-21(22)23(27)25-17-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,25,27)

InChIキー

MBRKXSDNMZZDOQ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC

正規SMILES

CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。